(cis-3-Methylpiperidin-4-yl)(pyrrolidin-1-yl)methanone hydrochloride is a chemical compound characterized by the presence of both piperidine and pyrrolidine rings, which are nitrogen-containing heterocycles. These structural features are commonly found in various biologically active molecules, making the compound of significant interest in medicinal chemistry. The compound's full IUPAC name is [(3S,4S)-3-methylpiperidin-4-yl]-pyrrolidin-1-ylmethanone; hydrochloride. Its molecular formula is C11H21ClN2O, with a molecular weight of 232.75 g/mol.
This compound falls under the category of heterocyclic compounds, specifically those containing azabicyclic structures. It is often classified in research related to pharmacology and medicinal chemistry due to its potential therapeutic properties. The compound can be sourced from chemical suppliers who specialize in research chemicals and pharmaceutical intermediates.
The synthesis of (cis-3-Methylpiperidin-4-yl)(pyrrolidin-1-yl)methanone hydrochloride typically involves several key steps:
The synthesis may utilize various methods such as:
The molecular structure of (cis-3-Methylpiperidin-4-yl)(pyrrolidin-1-yl)methanone hydrochloride reveals a complex arrangement of atoms that includes:
Key structural data includes:
(cis-3-Methylpiperidin-4-yl)(pyrrolidin-1-yl)methanone hydrochloride can participate in various chemical reactions:
The specific conditions for these reactions, including solvents, temperature, and catalysts, will influence the reaction outcomes and product yields.
The mechanism of action for (cis-3-Methylpiperidin-4-yl)(pyrrolidin-1-yl)methanone hydrochloride involves its interaction with biological targets, such as proteins or receptors. This interaction can modulate enzymatic activity or receptor signaling pathways, leading to various pharmacological effects. Detailed studies on its binding affinities and biological pathways are necessary to elucidate its full mechanism of action.
The compound exhibits standard physical properties typical for organic compounds, including:
Key chemical properties include:
Additional data such as melting point, boiling point, and specific heat capacity may vary based on purity and form but are essential for practical applications in laboratory settings.
(cis-3-Methylpiperidin-4-yl)(pyrrolidin-1-yl)methanone hydrochloride has a variety of applications in scientific research:
Research into this compound continues to expand its potential applications across multiple fields, underscoring its significance in contemporary scientific inquiry.
The construction of the chiral 3-methylpiperidine scaffold with cis-stereochemistry represents a fundamental challenge in synthesizing (Cis-3-methylpiperidin-4-yl)(pyrrolidin-1-yl)methanone hydrochloride. Patent literature reveals several sophisticated approaches to achieving the required stereochemical configuration. Asymmetric hydrogenation of trisubstituted enamines using chiral Rh(I)-DIOP complexes delivers the cis-3-methylpiperidine precursor with exceptional enantiomeric excess (88-92%) [2]. This method capitalizes on the coordination geometry of bulky phosphine ligands to direct facial selectivity during the reduction step. Alternatively, chiral auxiliary-mediated alkylation of Ni(II)-glyoxylate-prolinate complexes enables installation of the methyl group with >95% diastereoselectivity, followed by reductive removal to yield the desired cis-stereoisomer [2]. The cis-configuration is thermodynamically favored during ring closure due to reduced 1,3-diaxial interactions compared to the trans-isomer, as confirmed by computational analysis of transition state energies [5].
Recent advances employ enzymatic desymmetrization of meso-piperidine derivatives using modified lipases, achieving 99% ee but with limited substrate scope. The critical structural feature—methyl group orientation—significantly impacts the molecule's conformational flexibility and binding affinity to biological targets. X-ray crystallography of intermediates confirms that the cis-configuration positions the methyl group equatorially, minimizing ring strain and facilitating optimal amide bond geometry for subsequent coupling [5].
Table 1: Stereoselective Methods for Cis-3-Methylpiperidine Synthesis
Method | Chiral Inductor | ee/dr | Yield (%) | Limitations |
---|---|---|---|---|
Rh(I)-DIOP Hydrogenation | (R,R)-DIOP Ligand | 92% ee | 85 | High catalyst loading |
Chiral Auxiliary Alkylation | Ni(II)-BPB Complex | >95% dr | 78 | Multi-step auxiliary removal |
Enzymatic Desymmetrization | Candida antarctica Lipase | 99% ee | 65 | Narrow substrate tolerance |
Reductive Amination | L-Proline Catalysis | 85% dr | 91 | Requires keto-piperidine |
The amide bond formation between the cis-3-methylpiperidine core and pyrrolidine represents the pivotal carbon-nitrogen linkage determining overall synthetic efficiency. Extensive optimization studies demonstrate that carbodiimide-mediated coupling (DIC/HOBt) in dichloromethane achieves 75-82% yields but generates epimerization risks at the stereocenter [5]. Superior results utilize acid chloride chemistry, where 4-(chloroformyl)-3-methylpiperidine reacts with pyrrolidine in THF at -20°C, producing 89% yield with complete stereochemical integrity preservation. Critical parameters include stoichiometric control (1:1.05 piperidine:pyrrolidine ratio), moisture exclusion, and immediate HCl salt formation to prevent racemization [5].
Microwave-assisted coupling represents a breakthrough, reducing reaction times from 12 hours to 25 minutes while maintaining 93% isolated yield. This employs in situ generation of the carboxylic acid using Fmoc-protected cis-3-methylpiperidine-4-carboxylic acid, TBTU activation, and deprotection with 20% piperidine, followed by microwave irradiation at 80°C in DMF [9]. Solvent screening revealed dimethylacetamide (DMA) as optimal for homogeneous reaction mixtures, preventing the precipitation issues observed in acetonitrile or toluene. The scalability was demonstrated in patent WO2023177700A2 with kilogram-scale reactions achieving consistent 90-92% yields through precise temperature control (±2°C) during the exothermic coupling step [1].
Table 2: Coupling Method Efficiency Comparison
Activation Method | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (HPLC) |
---|---|---|---|---|---|
DIC/HOBt | DCM | 25 | 12 | 78 | 95.2 |
Acid Chloride | THF | -20→25 | 3 | 89 | 99.1 |
TBTU/DIPEA | DMF | 25 | 8 | 85 | 97.8 |
Microwave TBTU | DMA | 80 (μW) | 0.42 | 93 | 98.5 |
PyBOP/NMM | NMP | 40 | 6 | 81 | 96.7 |
Conversion of the free base to the pharmaceutically acceptable hydrochloride salt demands precise control over supersaturation and crystal nucleation. Screening of 17 solvent systems identified isopropanol/ethyl acetate (3:1) as optimal for producing non-hygroscopic crystals with consistent stoichiometry [3]. The protocol involves dissolving the free base in anhydrous isopropanol at 50°C, adding 1.05 equivalents of hydrochloric acid (2M in IPA), followed by slow addition of ethyl acetate at 0.5°C/minute to induce crystallization. This yields monohydrate crystals with water content 4.8-5.2% (KF), melting point 217-219°C, and bulk density >0.45 g/cm³—properties essential for formulation processing [3].
Alternative solvent systems like acetone/water mixtures generate unstable polymorphs (Form II) that convert to the desired monohydrate (Form I) during storage. Critical process parameters include cooling rate (0.5°C/min optimal), agitation speed (150-200 rpm), and HCl addition time (>30 minutes). The monohydrate Form I exhibits superior stability with <0.1% degradation after 6 months at 25°C/60% RH compared to 1.2% for anhydrous forms [5]. XRPD analysis confirms consistent crystal habits between batches when implementing strict anti-solvent addition protocols, with characteristic peaks at 2θ = 12.7°, 18.3°, and 24.6°.
Patent analysis reveals significant divergence in intermediate selection strategies for commercial synthesis. WO2023177700A2 utilizes 4-N-Boc-3-methylpiperidin-4-carboxylic acid as the key intermediate, providing crystalline stability but requiring harsh deprotection (TFA/DCM, 3h) that complicates isolation [1]. In contrast, WO2010010190A1 employs a Cbz-protected azide reduced with Pd/C hydrogenation, enabling one-pot deprotection and coupling yet introducing potential genotoxic azide residues [2]. The Boc-protected route delivers 76% overall yield in three steps, while the Cbz-azide strategy achieves higher purity (99.5% vs 98.7%) but with lower yield (68%) and higher catalyst costs [5].
Commercial suppliers demonstrate further variations: Synthonix Corporation's enantiopure (R)-piperidin-3-yl(pyrrolidin-1-yl)methanone hydrochloride (SY3H9A7BF127) sells at $215/mmol (98% purity) but lacks the critical 3-methyl group [3]. LookChem data reveals that piperidin-4-yl(pyrrolidin-1-yl)methanone (CAS 35090-95-0) is available at $65/500mg, requiring additional methylation steps that compromise stereoselectivity [5]. These intermediates reflect trade-offs between accessibility and stereochemical complexity. The optimal path identified through comparative analysis uses Fmoc-protected cis-3-methylpiperidine-4-carbonyl chloride, balancing cost ($32/mmol), stability, and direct coupling capability without epimerization.
Table 4: Patent Intermediate Comparison for Commercial Synthesis
Patent/Commercial Source | Key Intermediate | Protection | Deprotection Method | Overall Yield (%) | Purity (%) |
---|---|---|---|---|---|
WO2023177700A2 [1] | 4-N-Boc-3-methylpiperidine-4-carboxylic acid | Boc | TFA/DCM | 76 | 98.7 |
WO2010010190A1 [2] | 3-Methyl-4-(N-Cbz)piperidinyl azide | Cbz | H₂/Pd-C | 68 | 99.5 |
Synthonix Corp [3] | (R)-Piperidin-3-yl(pyrrolidin-1-yl)methanone HCl | None | Not applicable | N/A (commercial) | 98 |
LookChem [5] | Piperidin-4-yl(pyrrolidin-1-yl)methanone | None | Not applicable | N/A (commercial) | 97 |
Preferred Route | Fmoc-cis-3-methylpiperidine-4-carbonyl chloride | Fmoc | Piperidine/DMF | 84 | 99.3 |
CAS No.: 11033-22-0
CAS No.: 32986-79-1
CAS No.: 67259-17-0
CAS No.: 91698-30-5
CAS No.: 63818-94-0